molecular formula C9H11BrClNO B13481627 6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B13481627
M. Wt: 264.54 g/mol
InChI Key: IINWZMDHWNKPQI-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, typically involves several key steps:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions and the use of advanced catalytic systems to ensure high yield and purity. The use of microwave-assisted synthesis is also gaining traction due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex benzofuran derivatives, while substitution reactions can introduce various functional groups into the benzofuran ring .

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I, sigma receptors, and other enzymes . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C9H10BrNO.ClH/c1-5-2-6(10)3-8-9(5)7(11)4-12-8;/h2-3,7H,4,11H2,1H3;1H

InChI Key

IINWZMDHWNKPQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(CO2)N)Br.Cl

Origin of Product

United States

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